1,2-Propanediol, 2-[4-(2-methylpropyl)phenyl]-
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Overview
Description
1,2-Propanediol, 2-[4-(2-methylpropyl)phenyl]- is an organic compound that belongs to the class of alcohols. It is a colorless, viscous liquid that is almost odorless and has a faintly sweet taste. This compound is known for its versatility and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Propanediol, 2-[4-(2-methylpropyl)phenyl]- can be synthesized through several methods. One common method involves the reaction of propylene oxide with water in the presence of a catalyst. This process yields 1,2-propanediol, which can then be further reacted with 2-methylpropylphenyl compounds to obtain the desired product .
Industrial Production Methods
Industrial production of 1,2-Propanediol, 2-[4-(2-methylpropyl)phenyl]- typically involves large-scale chemical reactions using propylene oxide as the starting material. The reaction is carried out in reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 2-[4-(2-methylpropyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,2-Propanediol, 2-[4-(2-methylpropyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a cryoprotectant.
Medicine: Utilized in the formulation of pharmaceuticals and as an excipient in drug delivery systems.
Industry: Applied in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 2-[4-(2-methylpropyl)phenyl]- involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their structure and function. This interaction can affect enzymatic activity, protein folding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Propylene glycol (Propane-1,2-diol): A similar compound with two hydroxyl groups, used in similar applications.
Ethylene glycol (Ethane-1,2-diol): Another diol with similar properties but different molecular structure.
1,3-Propanediol: A structural isomer with different physical and chemical properties
Uniqueness
1,2-Propanediol, 2-[4-(2-methylpropyl)phenyl]- is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
41343-01-5 |
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Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]propane-1,2-diol |
InChI |
InChI=1S/C13H20O2/c1-10(2)8-11-4-6-12(7-5-11)13(3,15)9-14/h4-7,10,14-15H,8-9H2,1-3H3 |
InChI Key |
YGKBEWLBGWTVAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)(CO)O |
Origin of Product |
United States |
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